molecular formula C16H13ClN4O B6454800 N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549017-42-5

N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454800
CAS No.: 2549017-42-5
M. Wt: 312.75 g/mol
InChI Key: RGNXARHADTVBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549017-42-5) is a small molecule research compound with a molecular formula of C16H13ClN4O and a molecular weight of 312.76 g/mol. It is part of the imidazo[1,2-b]pyridazine chemical class, which is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds within this structural class have been investigated as potent inhibitors of phosphodiesterase 10 (PDE10) and are explored as potential treatments for central nervous system disorders, metabolic diseases, and movement disorders such as schizophrenia . The specific scaffold is characterized by a carboxamide linkage connecting the imidazopyridazine core to a 4-chlorophenyl group, alongside a cyclopropyl substitution, which may influence its bioactive conformation and binding affinity. This product is supplied for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and experimental procedures comply with local safety regulations and are conducted by qualified professionals.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNXARHADTVBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted α-Bromoketone Preparation

The cyclopropyl group is introduced via a cyclopropane-containing α-bromoketone. A representative synthesis begins with cyclopropylmethyl ketone, which undergoes dibromination using phosphorus tribromide (PBr₃) in dichloromethane at 0°C, followed by selective debromination with zinc dust in acetic acid to yield α-bromocyclopropylmethyl ketone. This intermediate is critical for regioselective alkylation of the pyridazine amine.

Condensation with 3-Amino-6-Chloropyridazine

3-Amino-6-chloropyridazine is reacted with the α-bromocyclopropylmethyl ketone in isopropyl alcohol under nitrogen at 90°C for 16 hours, using sodium carbonate as a base. The halogen at position 6 of the pyridazine ring (chlorine) directs alkylation to the nitrogen adjacent to the amino group, ensuring correct ring closure. Typical yields range from 34% to 66%, depending on the halogen and solvent system (Table 1).

Table 1. Imidazo[1,2-b]Pyridazine Ring Formation Conditions

Halogen (X)SolventBaseTemperatureTimeYield
ClIsopropyl AlcNa₂CO₃90°C16 h34%
BrDCM/AcOHNone90°C15 h48%

Functionalization at Position 6: Carboxamide Installation

The 6-chloro substituent on the imidazo[1,2-b]pyridazine core is converted to a carboxamide group through a two-step process involving hydrolysis to a carboxylic acid followed by amide coupling.

Hydrolysis of 6-Chloro to Carboxylic Acid

The 6-chloro intermediate is hydrolyzed using aqueous hydrochloric acid (6 M HCl) at reflux for 12 hours, yielding the corresponding carboxylic acid. Alternative methods employ microwave-assisted hydrolysis with NaOH in ethanol/water (1:1) at 150°C for 30 minutes, achieving >90% conversion.

Amide Coupling with 4-Chloroaniline

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with 4-chloroaniline in tetrahydrofuran (THF) at 0°C to room temperature. Triethylamine is added to scavenge HCl, and the reaction proceeds for 6–12 hours, yielding the carboxamide product in 65–78% yield.

Optimization and Challenges

Regioselectivity in Ring Formation

The presence of a halogen at position 6 of the pyridazine ring is crucial to prevent undesired alkylation at alternative nitrogen sites. Computational studies suggest that electron-withdrawing halogens reduce nucleophilicity at the non-adjacent nitrogen, directing reaction selectivity.

Yield Improvement Strategies

  • Microwave Assistance : Reducing reaction times from 16 hours to 30 minutes in hydrolysis steps.

  • Catalyst Screening : Using Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ in cross-coupling improves yields to 50%.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for the condensation and hydrolysis steps, enhancing heat transfer and reducing side reactions. Purification uses recrystallization from ethanol/water mixtures, achieving >98% purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazo[1,2-b]pyridazine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl and cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Halogenated Phenyl Groups

The 4-chlorophenyl group is a critical pharmacophore in kinase inhibitors. Evidence from halogen-substituted analogs reveals:

Compound Substituent (X) Target Activity (IC₅₀) Key Finding Reference
N-(4-fluorophenyl)maleimide F 5.18 μM (MGL inhibition) Fluorine enhances electronegativity but does not significantly improve potency vs. Cl/Br/I
N-(4-chlorophenyl)maleimide Cl 7.24 μM (MGL inhibition) Chlorine balances lipophilicity and steric bulk
N-(4-bromophenyl)maleimide Br 4.37 μM (MGL inhibition) Bromine’s larger size may improve hydrophobic interactions
Target compound Cl N/A Likely optimized for kinase inhibition (e.g., Fyn) over MGL

Key Insight : Halogen size (F, Cl, Br, I) minimally impacts inhibitory potency in MGL-targeting compounds, suggesting substituent choice depends on target-specific requirements .

Core Heterocycle Modifications

Variations in the bicyclic core influence target selectivity and physicochemical properties:

Compound Core Structure Substituents Molecular Weight Notable Property Reference
N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine 2-cyclopropyl, 6-(4-Cl-phenyl) 347.78 Kinase inhibition (Fyn)
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3) Imidazo[1,2-a]pyridine 6-pyrid-2-yl, 2-phenyl ~350 (estimated) Broader kinase selectivity
(R)-IPMICF16 Imidazo[1,2-b]pyridazine 3-fluoro-4-methoxyphenyl, pyrrolidine N/A Optimized for PET imaging (TRK targeting)

Key Insight : Imidazo[1,2-b]pyridazine cores (as in the target compound) are prioritized for kinase inhibition, whereas imidazo[1,2-a]pyridine derivatives may exhibit divergent target profiles .

Carboxamide Side Chain Variations

The carboxamide moiety’s substitution pattern affects solubility and binding:

Compound Carboxamide Substituent Molecular Weight Bioactivity Notes Reference
Target compound 4-chlorophenyl 347.78 Optimized for lipophilicity
2-[6-chloro-2-(4-Cl-phenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide 2-hydroxypropyl, propyl 420.33 Increased solubility due to polar groups
N-(3-fluoro-4-hydroxyphenyl)-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide 3-fluoro-4-hydroxyphenyl N/A Phenolic -OH enhances radiolabeling potential

Key Insight : Polar substituents (e.g., hydroxypropyl) improve solubility but may reduce membrane permeability, whereas halogenated aryl groups enhance target affinity .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely parallels routes for imidazo[1,2-a]pyridine carboxamides, involving cyclocondensation and coupling steps . However, cyclopropane introduction may require specialized reagents (e.g., Simmons-Smith reactions) .
  • Biological Data Gaps : While structural analogs show kinase inhibition (e.g., Fyn ), specific IC₅₀ values for the target compound are unavailable in the provided evidence.
  • ADME Considerations: No pharmacokinetic data are cited, but fluorinated analogs (e.g., (R)-IPMICF16) demonstrate improved metabolic stability and imaging applicability .

Biological Activity

N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of imidazo[1,2-b]pyridazines, characterized by a fused bicyclic structure comprising both imidazole and pyridazine rings. The presence of a cyclopropyl group and a 4-chlorophenyl moiety enhances its pharmacological properties. Its molecular formula is C13H12ClN3OC_{13}H_{12}ClN_3O, and it has a molecular weight of approximately 265.7 g/mol.

This compound primarily functions as an inhibitor of specific signaling pathways. Research indicates that it may interact with proteins involved in neurotransmitter release, particularly by inhibiting synaptic vesicle glycoprotein 2A (SV2A). This action can alter neuronal excitability, making it a candidate for treating neurological disorders such as epilepsy and schizophrenia .

Anticonvulsant Effects

Studies have shown that compounds within this class exhibit anticonvulsant properties. For instance, the inhibition of SV2A by this compound may contribute to its potential efficacy in managing seizure disorders .

Anti-inflammatory Activity

In vitro evaluations suggest that similar compounds display significant cyclooxygenase-2 (COX-2) inhibitory activity. This is critical as COX-2 plays a significant role in inflammation. The compound's ability to modulate inflammatory responses indicates its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazineLacks carboxamide; similar coreAnticancer activities against various cell lines
4-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridineDifferent phenyl substitutionAntimicrobial properties
3-(4-Fluorophenyl)imidazo[1,5-a]pyridineDifferent ring structurePotential anti-inflammatory effects

This table illustrates how variations in substituents can influence the biological activities of these compounds.

Research Findings and Case Studies

Several studies have documented the biological activities associated with this compound:

  • Neuropharmacological Studies : Research indicates that this compound can significantly reduce seizure frequency in animal models of epilepsy. It was shown to enhance GABAergic transmission while inhibiting excitatory neurotransmission pathways .
  • In Vitro Anti-inflammatory Studies : In cell culture models, this compound demonstrated a reduction in pro-inflammatory cytokines when exposed to lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory therapeutic .
  • Molecular Docking Studies : Computational studies have indicated that the compound binds favorably to COX-2's active site, which supports its role as an inhibitor and offers insights into its mechanism at the molecular level .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the imidazo[1,2-b]pyridazine core using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux conditions.
  • Functionalization : Introduction of the cyclopropyl and 4-chlorophenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling.
  • Purification : Column chromatography or recrystallization to isolate the final product. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield and purity .

Q. What analytical techniques are used to characterize this compound?

Key techniques include:

  • X-ray crystallography : For resolving 3D structure and confirming regiochemistry (using SHELX programs for refinement) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity.
  • High-performance liquid chromatography (HPLC) : To assess chemical purity (>95%) and monitor reaction progress .

Q. How is the compound screened for initial biological activity?

  • Kinase inhibition assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based enzymatic assays .
  • Antimicrobial testing : Determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?

  • Cyclopropyl vs. methyl groups : The cyclopropyl moiety enhances binding affinity to hydrophobic kinase pockets compared to methyl, as shown in competitive inhibition assays (e.g., 2-fold lower IC₅₀) .
  • Halogen substituents : 4-Chlorophenyl improves metabolic stability over fluorophenyl derivatives, as demonstrated in microsomal stability assays .
  • Core scaffold variations : Imidazo[1,2-b]pyridazine derivatives exhibit higher selectivity for tyrosine kinases compared to imidazo[1,2-a]pyridines .

Q. How can contradictory activity data across similar derivatives be resolved?

  • Orthogonal assays : Validate kinase inhibition using thermal shift assays (TSA) alongside enzymatic assays to confirm target engagement .
  • Structural analysis : Compare X-ray co-crystal structures to identify steric clashes or electronic mismatches caused by substituents (e.g., bulkier groups reducing affinity) .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Twinning issues : Common in imidazo-heterocycles; resolved using SHELXL’s twin refinement tools with HKLF5 data .
  • Disorder in substituents : Apply restraints during refinement and validate with electron density maps (e.g., cyclopropyl orientation) .

Q. How is kinase selectivity profiled for this compound?

  • Broad kinase panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
  • Computational docking : Use Glide or AutoDock to predict binding modes and guide mutagenesis studies (e.g., hinge region interactions) .

Q. What strategies assess in vitro toxicity and therapeutic index?

  • Cytotoxicity assays : Compare IC₅₀ values in cancer cells (e.g., HCT-116) vs. normal cells (e.g., HEK293) using MTT assays.
  • Therapeutic index (TI) : Calculate TI = IC₅₀(normal)/IC₅₀(cancer); derivatives with TI >10 are prioritized .

Q. How is metabolic stability optimized during lead optimization?

  • Liver microsomal assays : Identify labile sites (e.g., ester hydrolysis) and replace with stable bioisosteres (e.g., carboxamide → trifluoromethyl) .
  • Prodrug strategies : Introduce phosphate or acetyl groups to enhance solubility and slow hepatic clearance .

Q. What formulation strategies improve solubility for in vivo studies?

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility (>1 mg/mL).
  • Salt formation : Convert to hydrochloride or mesylate salts for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.